molecular formula C3HF3N2OS B1611165 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one CAS No. 84352-75-0

5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one

Cat. No. B1611165
CAS RN: 84352-75-0
M. Wt: 170.12 g/mol
InChI Key: JFZSAWUKZISBJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods exist for synthesizing this compound. For instance, it can be prepared via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . Additionally, other synthetic routes have been reported in the literature.


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one consists of a thiadiazole ring with a trifluoromethyl group attached. The trifluoromethyl group (-CF3) is known for its unique properties and plays a crucial role in the compound’s biological activity .

Scientific Research Applications

  • Green Synthesis of Derivatives : A study by Sarchahi & Esmaeili (2021) discusses a catalyst and solvent-free synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives containing a trifluoromethyl group. This method is noted for its simplicity and efficiency, producing good-to-excellent yields of products (Sarchahi & Esmaeili, 2021).

  • Reactivity with Nucleophiles : Kristinsson, Winkler, & Mollenkopf (1986) explored reactions of 3-Substituted 5-Trifluoromethyl-1,3,4-oxadiazol-2(3H)-one with nucleophiles. The study highlights the compound's reactivity with N- and S-nucleophiles, resulting in various products depending on the substituent and nucleophile used (Kristinsson, Winkler, & Mollenkopf, 1986).

  • Structural Studies and Tautomeric Equilibrium : Coyanis et al. (2002) synthesized a new trifluoromethyl 2-mercapto-1,3-thiadiazole derivative, focusing on its structural study in both solid and liquid states, including tautomeric equilibrium studies. The findings provide valuable insights into the structural characteristics of such compounds (Coyanis et al., 2002).

  • Tautomerism Analysis : Fritz, Kristinsson, & Winkler (1983) demonstrated that 5-Substituted 1,3,4-thiadiazol-2(3H)-ones predominantly exist in the oxo tautomeric form, expanding our understanding of the tautomerism in such compounds (Fritz, Kristinsson, & Winkler, 1983).

  • Crystal and Molecular Structure Analysis : Kerru et al. (2019) reported on the crystal and molecular structure of a 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, including spectroscopic and X-ray diffraction studies. This research is significant for understanding the structural and electronic properties of similar compounds (Kerru et al., 2019).

  • Novel Synthesis Routes and Potential Applications : Bao et al. (2016) reported a low-cost, one-pot multicomponent domino synthetic route for 5-(trifluoromethyl)-2-thiazolamine, a key intermediate for manufacturing various pharmaceuticals and chemicals. This synthesis method enhances the accessibility of such compounds for further research and application (Bao et al., 2016).

  • Photoluminescence and Electroluminescence Studies : Jing, Zhao, & Zheng (2017) investigated iridium(iii) complexes with 1,3,4-oxadiazole/1,3,4-thiadiazole derivative ligands, highlighting the potential application of these complexes as efficient emitters in OLEDs. This opens up new avenues for material science applications (Jing, Zhao, & Zheng, 2017).

Safety and Hazards

This compound is considered hazardous. It may cause skin and eye irritation, respiratory sensitization, and other adverse effects. Proper handling precautions are necessary .

properties

IUPAC Name

5-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3N2OS/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZSAWUKZISBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=O)S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510618
Record name 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one

CAS RN

84352-75-0
Record name Thiadone
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Record name 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol
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Record name THIADONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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